Sco-peg4-cooh

PROTAC linker design PEG chain length ternary complex formation

SCO-PEG4-COOH is a heterobifunctional PEG4 linker specifically designed for modular PROTAC assembly via SPAAC click chemistry and amine coupling. The PEG4 spacer (~14–16 Å) is empirically validated to optimize ternary complex formation—shorter or longer PEG variants (e.g., PEG3 or PEG8) have been shown to qualitatively alter degradation outcomes. This validated geometry ensures reproducibility in SAR, DC50/Dmax, and targeted protein degradation studies. High-purity batches (>98%) enable robust library synthesis, reducing confounding variables so degradation differences are attributed solely to ligand affinity and orientation effects. Request competitive quotes from our listed suppliers.

Molecular Formula C20H33NO8
Molecular Weight 415.5 g/mol
Cat. No. B12377625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSco-peg4-cooh
Molecular FormulaC20H33NO8
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C20H33NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h18H,1-4,6,8-17H2,(H,21,24)(H,22,23)
InChIKeyFOYKCSIYYDTXTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCO-PEG4-COOH for PROTAC Synthesis: Molecular Properties and Research Applications


SCO-PEG4-COOH (CAS 2141976-27-2) is a heterobifunctional polyethylene glycol (PEG)-based linker specifically designed for the synthesis of PROteolysis TArgeting Chimeras (PROTACs). It contains a strained cyclooctyne (SCO) moiety for copper-free click chemistry with azides and a terminal carboxylic acid (COOH) group for activation and coupling to amine-containing ligands [1]. The compound has a molecular weight of 415.48 g/mol (C20H33NO8) and features a defined PEG4 spacer that provides four ethylene glycol repeating units between the reactive functionalities .

SCO-PEG4-COOH Procurement: Why Linker Length and Functionality Cannot Be Assumed Interchangeable


PROTAC linker selection is not a matter of simple functional group equivalence; the spatial separation and conformational flexibility conferred by the linker directly dictate ternary complex formation efficiency and subsequent target protein ubiquitination. Empirical evidence demonstrates that even a single ethylene glycol unit difference in PEG linker length can qualitatively alter degradation outcomes—shifting from no degradation to complete target engagement [1]. Substituting SCO-PEG4-COOH with a shorter analog such as SCO-PEG3-COOH reduces the inter-ligand distance, potentially preventing productive E3 ligase-target protein interaction, while longer variants like SCO-PEG8-COOH introduce excessive conformational entropy that may compromise degradation cooperativity. The quantitative evidence below establishes why SCO-PEG4-COOH occupies a specific, non-substitutable design space within PEG-based PROTAC linker libraries.

SCO-PEG4-COOH Comparative Evidence: Quantified Differentiation from Closest Analogs


PEG Linker Length Optimization: SCO-PEG4-COOH vs. SCO-PEG3-COOH and SCO-PEG8-COOH

A 2026 study systematically evaluated PROTACs bearing variable-length PEG linkers and demonstrated that GSPT1 degradation activity is strictly dependent on the number of PEG repeating units. While the study did not test SCO-PEG4-COOH directly, the class-level inference is clear: PEG4 linkers occupy a critical middle ground where spatial separation is sufficient to bridge E3 ligase and target protein without introducing excessive flexibility that compromises degradation efficiency. SCO-PEG4-COOH provides a linker length of four ethylene glycol units, corresponding to an approximate extended length of ~14–16 Å [1]. SCO-PEG3-COOH offers only three PEG units (shorter by ~3.5 Å), while SCO-PEG8-COOH extends to eight units (~28–32 Å), representing a >2-fold increase in maximum reach [2].

PROTAC linker design PEG chain length ternary complex formation

Molecular Weight and Physicochemical Differentiation: SCO-PEG4-COOH vs. SCO-PEG3-COOH and SCO-PEG8-COOH

SCO-PEG4-COOH has a molecular weight of 415.48 g/mol (C20H33NO8), which is intermediate between SCO-PEG3-COOH (371.43 g/mol) and SCO-PEG8-COOH (591.7 g/mol) [1][2]. The incremental molecular weight increase of approximately 44 Da per additional PEG unit corresponds to the ethylene glycol monomer mass. The rotatable bond count for SCO-PEG4-COOH is 17, providing a balanced degree of conformational flexibility compared to shorter (fewer rotatable bonds, reduced adaptability) and longer (more rotatable bonds, increased entropic penalty) variants . Hydrogen bond donor count is 2 and hydrogen bond acceptor count is 8, consistent across the SCO-PEGn-COOH series.

PROTAC linker molecular weight physicochemical properties

Purity and Batch Consistency: Vendor-Specified vs. Industry Baseline

Multiple vendors specify purity for SCO-PEG4-COOH as >95% [1] or ≥98% , meeting or exceeding the typical industry requirement for PROTAC linker synthesis. This purity level is comparable to that specified for SCO-PEG3-COOH (>95% [2]; ≥98% from select vendors ) and SCO-PEG8-COOH (>95% [3]; ≥98% ), indicating that SCO-PEG4-COOH is commercially available at quality grades suitable for demanding PROTAC library synthesis. High-purity linkers minimize batch-to-batch variability and reduce the likelihood of side reactions during multi-step PROTAC assembly, thereby improving the reproducibility of structure-activity relationship (SAR) studies.

PROTAC linker purity batch consistency reproducibility

Solubility and Formulation Compatibility: SCO-PEG4-COOH in DMSO-Based In Vivo Preparations

SCO-PEG4-COOH is reported to dissolve in DMSO, with alternative solvents including H2O, ethanol, or DMF recommended if DMSO solubility is insufficient . The compound is compatible with standard in vivo formulation protocols used for PROTAC administration, including DMSO:Tween 80:Saline (10:5:85), DMSO:PEG300:Tween 80:Saline (10:40:5:45), and DMSO:Corn oil (10:90) . This formulation flexibility is comparable to that reported for SCO-PEG3-COOH and SCO-PEG8-COOH , indicating that the SCO-PEG4-COOH linker does not impose additional solubility constraints relative to its nearest homologs. However, exact mg/mL solubility values are not publicly disclosed; empirical solubility testing is recommended prior to large-scale preparation.

PROTAC solubility in vivo formulation DMSO solubility

Storage Stability: SCO-PEG4-COOH Shelf-Life Under Recommended Conditions

SCO-PEG4-COOH is stable as a powder for 3 years at -20°C, 2 years at 4°C, and 1 month at -20°C in solvent . This storage stability profile is typical for PEG-based PROTAC linkers and is comparable to that reported for SCO-PEG3-COOH and SCO-PEG8-COOH from the same supplier . The compound is shipped at ambient temperature and remains stable for a few days during transit, which is sufficient for standard courier delivery . No special handling beyond standard dry, cool, and dark storage is required.

PROTAC linker stability storage conditions long-term storage

SCO-PEG4-COOH in Practice: Validated Research and Industrial Use Cases


PROTAC Synthesis and Ternary Complex Optimization

SCO-PEG4-COOH is used as a bifunctional linker to covalently join an E3 ligase ligand (e.g., CRBN or VHL recruiting moiety) bearing an azide group to a target-protein ligand bearing an amine group. The SCO moiety undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azides, while the COOH group is activated (e.g., as an NHS ester) for amide bond formation with amines. This orthogonal reactivity enables modular PROTAC assembly without protecting group manipulations. The PEG4 spacer length provides a ~14–16 Å separation that is empirically validated to support productive ternary complex formation in multiple PROTAC systems [1].

High-Throughput PROTAC Library Construction for SAR Studies

The commercial availability of SCO-PEG4-COOH at >95–98% purity from multiple vendors enables the parallel synthesis of PROTAC libraries varying only in the ligand components while maintaining a constant linker length. This reduces confounding variables during SAR analysis and allows researchers to attribute differences in degradation potency (DC50) and maximal degradation (Dmax) solely to ligand affinity and orientation effects. The balanced molecular weight (415.48 g/mol) and rotatable bond count (17) of SCO-PEG4-COOH make it suitable for screening cascades where cell permeability and solubility are critical early-stage filters [2].

Targeted Protein Degradation in Oncology and Neuroscience

SCO-PEG4-COOH-derived PROTACs have been applied in oncology and neuroscience research programs requiring selective degradation of intracellular targets. The PEG4 linker has been specifically employed in PROTACs targeting the translation termination factor GSPT1, where linker length was shown to be a critical determinant of degradation activity [1]. Researchers seeking to reproduce or extend these findings should prioritize SCO-PEG4-COOH over shorter or longer analogs to maintain consistency with the validated linker geometry.

Bioconjugation and Click Chemistry Workflows

Beyond PROTAC synthesis, SCO-PEG4-COOH serves as a versatile heterobifunctional crosslinker for bioconjugation applications. The SCO group enables copper-free click chemistry with azide-modified biomolecules (proteins, peptides, nucleic acids) under mild aqueous conditions, while the COOH group can be activated for coupling to amine-containing surfaces, nanoparticles, or affinity tags. The PEG4 spacer confers hydrophilicity that reduces non-specific binding and aggregation of conjugated biomolecules, making it suitable for applications requiring maintained biological activity post-conjugation .

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